molecular formula C8H18Cl2N2 B2668552 3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride CAS No. 21638-14-2

3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride

Cat. No. B2668552
CAS RN: 21638-14-2
M. Wt: 213.15
InChI Key: RNNWAJOABQOPSX-UHFFFAOYSA-N
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Description

“3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride” is a chemical compound with the empirical formula C8H18Cl2N2 . It is a solid substance . This compound is part of a collection of unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of “3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride” is represented by the SMILES string N[C@H]1C@H[N@@]2CC[C@@]1([H])CC2.Cl.Cl . The InChI key for this compound is IYWLMYXIUVLLGB-GAGWNIJNSA-N .


Physical And Chemical Properties Analysis

The compound is a solid . Its empirical formula is C8H18Cl2N2 and it has a molecular weight of 213.15 .

Scientific Research Applications

Receptor Antagonism and Physiological Exploration

CP-96,345, a derivative closely related to 3-Methyl-1-azabicyclo[2.2.2]octan-3-amine, has been identified as a potent nonpeptide antagonist of the substance P (NK1) receptor. This compound inhibits 3H-labeled substance P binding and acts as a classical competitive antagonist in NK1 monoreceptor dog carotid artery preparations. It selectively inhibits substance P-induced salivation in rats without affecting NK2, NK3, or other receptors, highlighting its potential as a powerful tool for investigating the physiological properties of substance P and its role in diseases (Snider et al., 1991).

Conformational Dependence Studies

The compound's conformational dependence has been explored through the determination of 15N13C spin-spin coupling constants in derivatives like 2-Azabicyclo(2.2.2)octan-3-One. These studies help understand the molecule's structural dynamics and its interactions with other compounds, providing insights into its potential applications in various research fields (Berger, 1978).

Development of Drugs Against Alzheimer's Disease

Research into aromatic compounds with the characteristic cyclic amine, 1-azabicyclo[3.3.0]octane ring, for drug development against Alzheimer's disease, includes the synthesis and pharmacological evaluation of aromatic heterocycles with the 1-azabicyclo[3.3.0]octane ring. One such compound showed high M1 selectivity, indicating the potential of these derivatives in Alzheimer's therapy (Suzuki et al., 1999).

Exploration of Novel Tropane Derivatives

The 11C-labeling of novel tropane derivatives, such as NS 2214 (BMS-204756), highlights its potential as an inhibitor of the dopamine transporter. Such studies are crucial for developing new therapeutic agents targeting dopamine-related disorders (Gee et al., 1997).

Derivatization Methods for Amine Determination

A derivatization method using hypochlorite ion for determining 3-Azabicyclo[3.3.0]octane in dilute aqueous solutions by ultraviolet spectrophotometry showcases the compound's utility in analytical chemistry, particularly for studying phases equilibria in liquid–liquid ternary systems and determining amines in aqueous solutions (Duriche et al., 1999).

Safety and Hazards

The compound is classified as a combustible solid . The flash point is not applicable . Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

3-methyl-1-azabicyclo[2.2.2]octan-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2.2ClH/c1-8(9)6-10-4-2-7(8)3-5-10;;/h7H,2-6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNWAJOABQOPSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN2CCC1CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride

CAS RN

21638-14-2
Record name 3-methyl-1-azabicyclo[2.2.2]octan-3-amine dihydrochloride
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